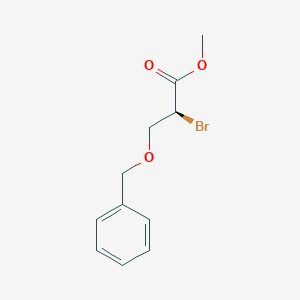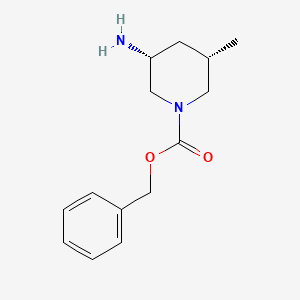![molecular formula C10H14ClNO2 B1412791 [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol CAS No. 2169428-72-0](/img/structure/B1412791.png)
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
Overview
Description
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chloro group and an isobutoxy group on the pyridine ring, along with a methanol moiety, makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol typically involves the following steps:
Chlorination: Introduction of a chloro group at the 6th position of the pyridine ring.
Isobutoxylation: Substitution of a hydrogen atom with an isobutoxy group at the 5th position.
Methanol Addition: Addition of a methanol group at the 2nd position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would require consultation with industrial chemistry sources.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dechlorinated compounds.
Substitution Products: Amino or thiol-substituted pyridines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. Detailed mechanisms would require experimental data and studies.
Comparison with Similar Compounds
- (6-Chloro-5-methoxypyridin-2-yl)-methanol
- (6-Chloro-5-ethoxypyridin-2-yl)-methanol
- (6-Chloro-5-propoxypyridin-2-yl)-methanol
Comparison:
- Structural Differences: Variations in the alkoxy group (methoxy, ethoxy, propoxy) can influence the compound’s reactivity and properties.
- Unique Features: The isobutoxy group in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol may provide distinct steric and electronic effects, potentially leading to unique applications and reactivity.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject for scientific research.
Feel free to add specific details or consult scientific literature for more precise information
Properties
IUPAC Name |
[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFCIVIXHQIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


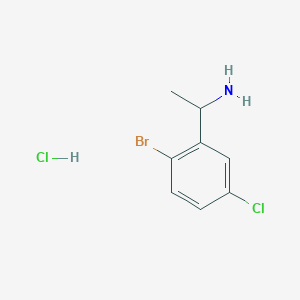
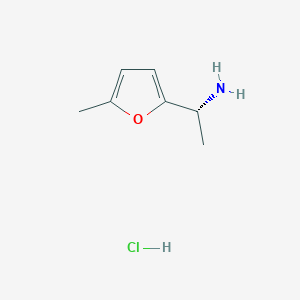
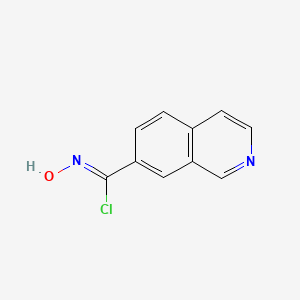
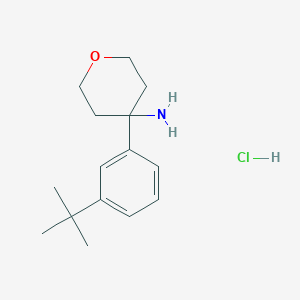
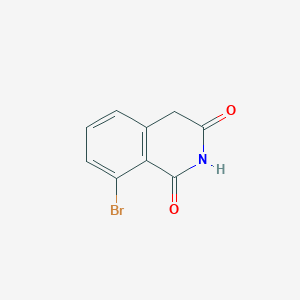

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1412716.png)
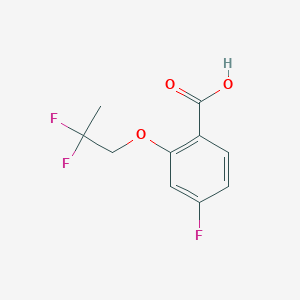


![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
